7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Overview
Description
7-(3,4-Dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound belonging to the class of tetrahydroquinolines. This compound is notable for its diverse biological activities and potential therapeutic applications. The tetrahydroquinoline moiety is present in various natural products and synthetic compounds, making it a significant scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves a multi-step process. One common method includes the Povarov cycloaddition reaction, which is a [4+2] cycloaddition between an aniline, an aldehyde, and an alkene. This reaction is followed by N-acylation to introduce the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Povarov reaction conditions to increase yield and purity. This can include the use of deep eutectic solvents and green chemistry principles to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols .
Scientific Research Applications
7-(3,4-Dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anticancer, antibacterial, antifungal, and anti-inflammatory agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neuroinflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an NF-κB inhibitor, which is useful in anticancer drug research. It may also modulate retinoid nuclear receptors and inhibit lipopolysaccharide-induced inflammatory mediators, impacting various brain disorders .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing hydroxy groups.
N-(2,4-Diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: A derivative with similar therapeutic properties.
Uniqueness
7-(3,4-Dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific structural features and the broad range of biological activities it exhibits. Its ability to act on multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O4/c1-19-10-8-9-13-24(19)34-32(36)29-20(2)33-25-16-23(22-14-15-27(37-3)28(18-22)38-4)17-26(35)31(25)30(29)21-11-6-5-7-12-21/h5-15,18,23,30,33H,16-17H2,1-4H3,(H,34,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUIACPDVJWPCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4)C(=O)CC(C3)C5=CC(=C(C=C5)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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